

Application Notes and Protocols: JNJ-40068782 in Combination with Other CNS Drugs

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Compound of Interest					
Compound Name:	JNJ-40068782				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and potential clinical applications of **JNJ-40068782**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), with a focus on its use in combination with other Central Nervous System (CNS) drugs. The protocols outlined below are based on established preclinical models and provide a framework for investigating the therapeutic potential of **JNJ-40068782** in combination therapies.

Introduction to JNJ-40068782 and the Rationale for Combination Therapy

JNJ-40068782 is a positive allosteric modulator of the mGluR2 receptor, a G-protein coupled receptor that plays a crucial role in regulating glutamate neurotransmission.[1][2][3] As a PAM, JNJ-40068782 enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. This modulatory action offers a more nuanced approach to therapeutic intervention compared to orthosteric agonists. The primary rationale for exploring JNJ-40068782 in combination with other CNS drugs, particularly antipsychotics, stems from the glutamate hypothesis of schizophrenia. This hypothesis posits that a dysregulation of glutamate signaling contributes to the symptoms of schizophrenia. By potentiating mGluR2 activity, JNJ-40068782 can help to normalize excessive glutamatergic transmission, a mechanism that is complementary to the dopamine receptor antagonism of traditional antipsychotics.[3] Combination therapy may therefore offer a synergistic effect, leading to

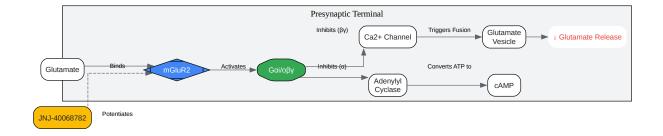


improved efficacy, a broader range of therapeutic effects (e.g., on negative and cognitive symptoms of schizophrenia), and potentially a reduction in the required doses of individual drugs, thereby minimizing side effects.[4][5]

Mechanism of Action and Signaling Pathway

JNJ-40068782 binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The mGluR2 receptor is coupled to the Gai/o subunit of the G-protein complex.[2] Upon activation, the Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The $\beta\gamma$ subunits of the G-protein can also directly modulate the activity of ion channels, such as voltage-gated calcium channels, further contributing to the presynaptic inhibition of neurotransmitter release.

Signaling Pathway of mGluR2 Activation by JNJ-40068782



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Caption: JNJ-40068782 potentiates glutamate's activation of mGluR2.

Preclinical Data for JNJ-40068782 and Other mGluR2 PAMs



While specific data on **JNJ-40068782** in combination with other CNS drugs are limited in publicly available literature, preclinical studies on **JNJ-40068782** as a monotherapy and on other mGluR2 PAMs in combination with antipsychotics provide a strong rationale for this therapeutic strategy.

JNJ-40068782 Monotherapy

Model	Species	Key Findings	Reference
Phencyclidine (PCP)-induced hyperlocomotion	Mouse	Reversal of PCP- induced hyperlocomotion, a model of psychosis- like behavior.	[Internal Data]

Other mGluR2 PAMs in Combination with Antipsychotics

Studies with other selective mGluR2 PAMs have demonstrated the potential for synergistic or additive effects when combined with atypical antipsychotics.



mGluR2 PAM	Combination Drug	Model	Species	Key Findings	Reference
ADX71149	Antipsychotic s (stable doses)	Schizophreni a (clinical trial)	Human	Good safety and tolerability; demonstrated an effect on negative symptoms.	[7]
SAR218645	-	Translational models of cognitive symptoms	Rodent	Improved memory and attention deficits.	[8]
JNJ- 40411813	-	Ketamine challenge in schizophrenia patients	Human	Attenuated ketamine-induced increases in BPRS scores, particularly negative symptoms.	[8]

Note: The findings for other mGluR2 PAMs suggest a high probability of similar effects with **JNJ-40068782**, but this needs to be confirmed through direct preclinical and clinical testing.

Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of **JNJ-40068782** in combination with other CNS drugs.

Phencyclidine (PCP)-Induced Hyperlocomotion Model

This model is used to assess the antipsychotic potential of a compound by measuring its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, PCP.[7][9]



Experimental Workflow

Caption: Workflow for PCP-induced hyperlocomotion assay.

Methodology

- Animals: Male C57BL/6J mice (8-10 weeks old) are typically used.[9]
- Acclimatization: House animals in groups of 4-5 per cage with free access to food and water for at least one week before the experiment.
- Habituation: On the day of the experiment, place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.
- Drug Administration:
 - Administer JNJ-40068782 (e.g., 1, 3, 10 mg/kg, intraperitoneally i.p.) or vehicle.
 - For combination studies, administer the antipsychotic (e.g., risperidone, olanzapine) at a selected dose 15-30 minutes prior to JNJ-40068782.
 - 30 minutes after the final compound administration, administer PCP (e.g., 5 mg/kg, i.p.) or saline.[8]
- Locomotor Activity Recording: Immediately after PCP administration, record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of JNJ-40068782, the antipsychotic, and the combination treatment on PCP-induced hyperlocomotion.

Postnatal Ketamine Model of Schizophrenia

This neurodevelopmental model is used to investigate the effects of compounds on cognitive and negative symptom-like behaviors in adult animals.[10][11]

Experimental Workflow



Caption: Workflow for the postnatal ketamine model.

Methodology

- Animals: C57BL/6J mouse pups.
- Induction: Administer ketamine (e.g., 30 mg/kg, i.p.) or saline to pups on postnatal days
 (PND) 7, 9, and 11.[10][11]
- Weaning and Housing: Wean pups at PND 21 and house them in same-sex groups.
- Adolescent Treatment: From PND 35 to 60, administer JNJ-40068782, an antipsychotic, or their combination daily.
- Behavioral Testing: In adulthood (e.g., PND 90 onwards), conduct a battery of behavioral tests to assess cognitive and negative symptom-like deficits, including:
 - Social Interaction Test: To measure social withdrawal.
 - Novel Object Recognition Test: To assess recognition memory.
 - Prepulse Inhibition of Startle: To model sensorimotor gating deficits.
- Data Analysis: Use appropriate statistical tests to compare the performance of the different treatment groups in each behavioral assay.

Potential Clinical Applications and Future Directions

The preclinical data for mGluR2 PAMs, including **JNJ-40068782**, suggest that they hold promise as a novel therapeutic approach for schizophrenia, particularly for the difficult-to-treat negative and cognitive symptoms.[4] Combination therapy with existing antipsychotics is a particularly attractive strategy to enhance efficacy and potentially improve the overall treatment response.[5]

Future research should focus on:

 Conducting preclinical combination studies with JNJ-40068782 and a range of atypical antipsychotics to identify the most effective and well-tolerated combinations.



- Investigating the impact of combination therapy on a broader range of behavioral and neurochemical endpoints relevant to schizophrenia.
- Exploring the potential of JNJ-40068782 in other CNS disorders where glutamatergic dysregulation is implicated, such as anxiety and mood disorders.
- Initiating well-designed clinical trials to evaluate the safety, tolerability, and efficacy of JNJ-40068782 as an adjunctive treatment for schizophrenia.

These application notes and protocols provide a foundation for researchers to explore the therapeutic potential of **JNJ-40068782** in combination with other CNS drugs. The unique mechanism of action of mGluR2 PAMs offers a promising avenue for the development of novel and more effective treatments for debilitating CNS disorders.

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